REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N-:4][C:5](=O)[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.B.[Na].C(O)(=O)C.Cl>O1CCCC1.O>[OH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1 |f:1.2,^1:18|
|
Name
|
N-(2-hydroxyethyl)-3-(4-nitrophenyl)propionylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC[N-]C(CCC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 60°-70° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
ice-cooled again
|
Type
|
DISTILLATION
|
Details
|
was then distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Next, 425 ml of 4N hydrochloric acid was added to the resultant aqueous solution
|
Type
|
TEMPERATURE
|
Details
|
for cooling, so that the temperature of the solution
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
WASH
|
Details
|
After washed with chloroform
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was adjusted to a pH of 11 by the use of a 16% aqueous sodium hydroxide solution, and extraction
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant residue was crystallized from 900 ml of toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCNCCCC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |